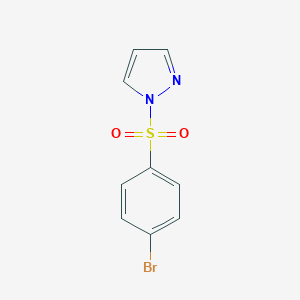

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXODXRBCKOVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357126 | |

| Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560105-21-7 | |

| Record name | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl Sulfonyl 1h Pyrazole and Its Analogues

Classical Synthetic Routes to Pyrazole (B372694) Sulfonamides Incorporating Bromophenyl Moieties

The traditional synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole and related compounds typically relies on two primary strategies: the formation of the pyrazole ring from acyclic precursors already bearing the 4-bromophenylsulfonyl group, or the direct sulfonylation of a pre-formed pyrazole ring.

One of the most common classical methods involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. dergipark.org.tr In the context of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, this would involve the reaction of a suitable 1,3-dicarbonyl compound with 4-bromophenylsulfonylhydrazine. The availability and stability of the starting materials are key considerations in this approach.

Alternatively, and more directly, is the N-sulfonylation of pyrazole with 4-bromophenylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include triethylamine, pyridine, or inorganic bases such as sodium carbonate or potassium carbonate. The choice of solvent is also crucial and can influence the reaction rate and yield; common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.

A general representation of this direct sulfonylation is depicted below:

Reaction Scheme for the N-sulfonylation of Pyrazole

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pyrazole | 4-Bromophenylsulfonyl chloride | Triethylamine | Dichloromethane | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole |

This classical approach, while generally reliable, can sometimes lead to mixtures of regioisomers if the pyrazole ring is unsymmetrically substituted. Furthermore, the use of stoichiometric amounts of base and organic solvents are drawbacks from a green chemistry perspective.

Modern Catalyst-Mediated Synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

In recent years, there has been a significant shift towards the development of more efficient and selective catalytic methods for the synthesis of pyrazole sulfonamides. These modern approaches often offer advantages in terms of reaction conditions, substrate scope, and environmental impact.

Transition Metal-Catalyzed Coupling Reactions in Sulfonylpyrazole Formation

Transition metal catalysis has emerged as a powerful tool for the formation of C-N and S-N bonds. While direct transition metal-catalyzed sulfonylation of pyrazoles is not extensively reported, related cross-coupling reactions can be envisaged for the synthesis of precursors. For instance, palladium-catalyzed Suzuki or Buchwald-Hartwig amination reactions could be employed to synthesize substituted pyrazoles that are then subjected to sulfonylation.

More directly relevant is the development of transition-metal-free C-H sulfonylation. Recent research has demonstrated the synthesis of 4-sulfonyl pyrazoles through a cascade C(sp²)−H sulfonylation and pyrazole annulation of N,N-dimethyl enaminones with sulfonyl hydrazines, a process that avoids the need for transition metal catalysts. researchgate.netdntb.gov.ua

Organocatalytic and Biocatalytic Approaches to Pyrazole Sulfonamide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysis. While specific organocatalytic methods for the direct synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole are still emerging, the principles of organocatalysis can be applied to the synthesis of the pyrazole core. For example, proline and its derivatives have been used to promote the condensation of 1,3-dicarbonyl compounds with hydrazines.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity and environmentally benign nature. While the direct enzymatic synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole has not been specifically described, enzymes such as hydrolases could potentially be used for the selective formation or modification of pyrazole sulfonamides under mild conditions. The biosynthesis of natural sulfonamides provides a proof-of-concept for the enzymatic formation of the S-N bond.

Green Chemistry Principles and Sustainable Synthetic Approaches for Pyrazole Sulfonyl Compounds

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For the synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole and its analogues, several green strategies can be implemented.

The use of greener solvents, such as water, ethanol, or polyethylene glycol (PEG), is a key aspect. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of pyrazole derivatives, often under solvent-free or reduced solvent conditions. nih.gov Furthermore, catalyst-free methodologies, such as reactions performed under thermal conditions or using grinding techniques, align well with the principles of green chemistry by minimizing waste and avoiding the use of potentially toxic catalysts. nih.gov

Comparison of Synthetic Approaches based on Green Chemistry Principles

| Synthetic Approach | Green Solvents | Energy Efficiency | Atom Economy | Catalyst |

| Classical Synthesis | Often uses chlorinated solvents | Requires heating for extended periods | Moderate | Stoichiometric base |

| Microwave-assisted | Can be solvent-free or use green solvents | High | Good | Can be catalyst-free |

| Grinding Techniques | Solvent-free | High | Good | Catalyst-free |

Chemo- and Regioselectivity in the Formation of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole Derivatives

When synthesizing derivatives of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, controlling chemo- and regioselectivity is of paramount importance. In the case of direct N-sulfonylation of an unsymmetrically substituted pyrazole, the sulfonyl group can potentially attach to either of the two nitrogen atoms. The regioselectivity of this reaction is influenced by several factors, including the electronic and steric nature of the substituents on the pyrazole ring, the reaction conditions (temperature, solvent, and base), and the nature of the sulfonylating agent.

For instance, the reaction of a 3-substituted pyrazole with a sulfonyl chloride can lead to a mixture of 1-sulfonyl-3-substituted and 1-sulfonyl-5-substituted pyrazoles. The outcome is often dictated by a combination of kinetic and thermodynamic control. semanticscholar.org Computational studies and careful experimental design are often necessary to predict and control the regiochemical outcome of these reactions. rsc.org

Process Chemistry Considerations for Scalable Synthesis in Research

The transition of a synthetic route from a laboratory scale to a larger, process scale for research purposes requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, key process chemistry considerations include:

Starting Material Sourcing and Cost: The availability, purity, and cost of pyrazole and 4-bromophenylsulfonyl chloride are critical factors.

Reaction Safety and Exothermicity: The sulfonylation reaction can be exothermic, and appropriate measures for temperature control must be in place, especially on a larger scale.

Work-up and Purification: The choice of work-up procedure should be scalable and minimize the use of large volumes of solvents. Crystallization is often a preferred method of purification on a larger scale over chromatography.

Waste Management: The environmental impact of the process can be minimized by choosing reagents and solvents that generate less hazardous waste.

Process Robustness: The synthetic route should be robust and reproducible, giving consistent yields and purity. nih.govnih.gov

Developing a scalable synthesis often involves optimizing reaction parameters such as concentration, temperature, and reaction time to maximize throughput and minimize costs. thieme-connect.de

Elucidation of Reactivity Patterns and Reaction Mechanisms of 1 4 Bromophenyl Sulfonyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Moiety of the Chemical Compound

Electrophilic aromatic substitution (SEAr) on the bromophenyl moiety of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole is significantly influenced by the electronic properties of the two substituents on the benzene (B151609) ring: the bromo group and the pyrazol-1-ylsulfonyl group. wikipedia.org The rate and regioselectivity of these reactions are dictated by the combined directing and activating/deactivating effects of these groups. masterorganicchemistry.com

The pyrazol-1-ylsulfonyl group acts as a powerful electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative mesomeric effect (-M). This substantially reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore strongly deactivating it towards electrophilic attack. masterorganicchemistry.com Consequently, harsh reaction conditions are typically required to achieve substitution. The sulfonyl group is a strong meta-director.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Preference |

|---|---|---|---|

| -Br (Bromo) | -I, +M | Deactivating | Ortho, Para |

| -SO₂-R (Sulfonyl) | -I, -M | Strongly Deactivating | Meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For this specific compound, such reactions would likely require forcing conditions, such as the use of fuming sulfuric acid for sulfonation or a potent Lewis acid catalyst for halogenation. libretexts.orglumenlearning.com

Nucleophilic Reactions at the Pyrazole (B372694) Ring System of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

While the pyrazole ring is inherently an electron-rich heterocycle that typically undergoes electrophilic substitution, the attachment of the strongly electron-withdrawing 4-bromophenylsulfonyl group at the N1 position drastically alters its reactivity. This N-sulfonylation significantly decreases the electron density of the pyrazole ring, deactivating it towards electrophilic attack but activating it for nucleophilic reactions.

The electron withdrawal makes the carbon atoms of the pyrazole ring, particularly at the C3 and C5 positions, electrophilic and susceptible to attack by nucleophiles. This can lead to nucleophilic addition or substitution reactions, depending on the reaction conditions and the nature of the nucleophile.

Research on related pyrazole sulfoxides has shown that the sulfinyl group can direct metal-free, regiospecific nucleophilic ortho-allylation onto the pyrazole ring. nih.gov This process proceeds through an interrupted Pummerer/thio-Claisen rearrangement sequence, highlighting that the presence of a sulfur-based electron-withdrawing group facilitates nucleophilic attack on the heterocyclic core. nih.gov While the mechanism for a sulfonyl group would differ, the underlying principle of ring activation towards nucleophiles remains. Potential nucleophilic reactions could involve the addition of organometallic reagents, amines, or alkoxides, potentially leading to ring-opened products or substituted pyrazoles if a suitable leaving group is present.

Transformations Involving the Sulfonyl Group: Reductions, Oxidations, and Substitutions

The sulfonyl bridge is a robust functional group, but it can undergo specific transformations under appropriate conditions.

Reductions : The sulfonamide linkage can be cleaved under reductive conditions. A common method is the use of dissolving metals, such as lithium in liquid ammonia (Birch reduction conditions), which can lead to the cleavage of the S-N bond. acs.org This process, known as desulfonylation, is often employed to remove sulfonyl protecting groups from amines. Strong reducing agents may also effect this transformation.

Oxidations : The sulfur atom in the sulfonyl group is in its highest possible oxidation state (+6). Therefore, it cannot be further oxidized.

Substitutions (Cleavage Reactions) : The cleavage of the N-S bond in sulfonamides is a key transformation. Recent studies have demonstrated that this bond can be functionalized under visible light photocatalysis. nih.gov For example, a catalyst-free method has been developed for the arylation of sulfonamides with boronic acids, which proceeds via a visible light-mediated N–S bond cleavage to generate a sulfonyl radical intermediate. nih.gov This approach allows the sulfonyl moiety to be used as a stable sulfonylation reagent. Such photochemical methods represent a modern approach to transforming the otherwise stable sulfonamide linkage.

| Transformation Type | Reaction | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Reduction | Desulfonylation (S-N Cleavage) | Li/NH₃; Na/naphthalene | 1H-Pyrazole + Sulfinic Acid derivative |

| Substitution | Photocatalytic N-S Cleavage/Coupling | Visible light, boronic acids | Diaryl sulfones |

Metal-Mediated Cross-Coupling Reactions at the Aryl Bromide Position

The carbon-bromine bond on the phenyl ring is an excellent functional handle for a wide variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole is a suitable substrate for these transformations, allowing for extensive derivatization.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding biaryl structures. wikipedia.orgyoutube.com The reaction is highly versatile and tolerates a wide range of functional groups. mdpi.comorganic-chemistry.org

Heck Coupling : Involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : A powerful palladium-catalyzed method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.orgwikipedia.orgyoutube.com This reaction has largely replaced older, harsher methods for the synthesis of aryl amines. libretexts.org

Other Couplings : Other important reactions include the Stille coupling (using organostannanes), Negishi coupling (using organozinc reagents), and copper-catalyzed Ullmann-type reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Aryl-Aryl (C-C) | Biaryl sulfonamides |

| Heck | Alkene | Pd(0) complex + Base | Aryl-Vinyl (C-C) | Styrenyl sulfonamides |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | Aryl-Alkynyl (C-C) | Arylacetylene sulfonamides |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) complex + Ligand + Base | Aryl-Nitrogen (C-N) | N-Aryl amine derivatives |

Thermal and Photochemical Reactivity Profiles of the Compound

The response of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole to thermal and photochemical energy can induce specific reactivity pathways, often involving radical intermediates.

Thermal Reactivity : Arylsulfonamides are generally considered to be thermally stable compounds. At elevated temperatures, decomposition would likely initiate via cleavage of the weakest covalent bonds. The S-N bond is a potential site for thermal homolysis, which would generate sulfonyl and pyrazolyl radicals. The S-C(aryl) bond is also a candidate for cleavage under pyrolytic conditions. However, significant thermal energy is typically required to overcome the bond dissociation energies.

Photochemical Reactivity : The compound possesses chromophores (the aromatic rings) that can absorb UV light, potentially leading to electronically excited states. Upon irradiation, several photochemical pathways are plausible.

C-Br Bond Homolysis : The aryl bromide bond can undergo homolytic cleavage upon UV irradiation to generate an aryl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction or coupling.

S-N Bond Homolysis : Studies on N-arylsulfonimides have shown that the S-N bond can cleave homolytically from an excited singlet state upon irradiation. nih.gov A similar pathway could be accessible for N-sulfonylpyrazoles, yielding a 4-bromophenylsulfonyl radical and a pyrazolyl radical.

S-C Bond Homolysis : Photochemical cleavage of the aryl-sulfur bond is also known, particularly in related compounds like aryl sulfonium salts, which generate aryl radicals under UV light. nih.gov

These photochemically generated radical intermediates can be harnessed for synthetic purposes. For instance, photoinduced intramolecular cyclizations have been reported for related 1-((2-halophenyl)sulfonyl)-1H-pyrazole derivatives, proceeding through a radical nucleophilic substitution (SRN1) mechanism. This demonstrates the potential for light-induced transformations in this class of compounds.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenyl Sulfonyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs a molecule's properties and reactivity. For 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, these calculations can elucidate its stability, preferred three-dimensional structure, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems like the title compound. DFT studies on related pyrazole-carboxamides and pyranopyrazole derivatives have been performed using functionals such as B3LYP with basis sets like 6-31G* or 6-311+G(d,p) to optimize molecular geometries and calculate various electronic properties. researchgate.neteurasianjournals.comnih.gov

A typical DFT analysis for 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole would involve:

Geometry Optimization: Determining the lowest energy arrangement of atoms, which provides key structural parameters like bond lengths and angles. For related pyrazole (B372694) derivatives, optimized geometries are the foundational step for all other calculations. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. This is critical for predicting intermolecular interactions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. acs.org

Table 1: Typical Parameters Investigated in DFT Studies of Pyrazole Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure of the molecule. | Provides bond lengths, bond angles, and dihedral angles. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Predicts sites for nucleophilic and electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. nih.gov |

Ab initio methods, which include both DFT and other wavefunction-based approaches, are essential for exploring the conformational landscape of flexible molecules. The 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole molecule has rotational freedom around the sulfur-nitrogen and sulfur-carbon bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

This is typically performed by systematically rotating the key dihedral angles and calculating the potential energy at each step. The resulting potential energy surface reveals the global minimum energy conformer and other low-energy, stable conformers. This information is critical because the biological activity and physical properties of a molecule are often dictated by its preferred conformation. Computational studies on pyrazole derivatives frequently use DFT for this purpose, providing reliable conformational insights that align well with experimental data where available. researchgate.net

Molecular Docking and Ligand-Target Interaction Predictions Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is central to drug discovery for predicting the binding affinity and interaction patterns of potential inhibitors. For derivatives of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, which belong to a class of compounds known for biological activity, docking studies can identify potential protein targets and elucidate binding mechanisms. nih.govnih.gov

The molecular docking process generally involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The ligand, 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, is built and its geometry is optimized using a method like DFT.

Grid Generation: A grid box is defined around the active site of the protein target to specify the search space for the docking algorithm.

Docking Simulation: Software such as AutoDock or GOLD is used to explore various conformations and orientations of the ligand within the protein's active site. nih.gov A scoring function estimates the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates stronger binding.

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. mdpi.com These interactions are crucial for the stability of the ligand-protein complex.

Table 2: Summary of a Typical Molecular Docking Workflow for Pyrazole Derivatives

| Step | Description | Common Tools/Software |

|---|---|---|

| Receptor Preparation | Obtaining and cleaning the 3D structure of the protein target. | Protein Data Bank (PDB), BIOVIA Discovery Studio, PyMOL |

| Ligand Preparation | Building and optimizing the 3D structure of the ligand. | ChemDraw, Avogadro, Gaussian |

| Docking Calculation | Running the simulation to predict binding poses and scores. | AutoDock, GOLD, Glide nih.govnih.gov |

| Interaction Analysis | Visualizing and analyzing the binding interactions of the best pose. | BIOVIA Discovery Studio, LigPlot+, PyMOL nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes, the conformational flexibility of the ligand, and the influence of the solvent (typically water). eurasianjournals.com

For a system containing 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole bound to a target protein, an MD simulation would typically proceed as follows:

The docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

The system is subjected to energy minimization to remove any steric clashes.

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.

A production run, often lasting for nanoseconds, is performed, during which the trajectory (atomic positions, velocities, and energies) is saved at regular intervals.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over time suggests that the complex is stable. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Binding Free Energy: Methods like MM/PBSA can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. peerj.com

Solvent Effects: MD explicitly models the role of water molecules in mediating or competing with ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies Applied to Related Structures

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. biointerfaceresearch.com For classes of compounds like pyrazole sulfonamides, QSAR can be a powerful tool to predict the activity of new, unsynthesized derivatives and to guide the design of more potent molecules.

The development of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Shape Analysis (CoMSIA), typically involves these steps:

Dataset Preparation: A set of structurally related compounds with experimentally measured biological activities is collected. This dataset is divided into a training set (to build the model) and a test set (to validate it). nih.gov

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a template molecule. This is a critical step for 3D-QSAR.

Descriptor Calculation: For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid. CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.gov

Model Generation: Statistical methods, most commonly Partial Least Squares (PLS) regression, are used to build a mathematical equation that relates the variations in the calculated fields (descriptors) to the variations in biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the model is assessed using statistical parameters. The cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the test set (pred_r²) are key indicators of a robust and predictive model. nih.govshd-pub.org.rs

The resulting QSAR models can be visualized as 3D contour maps, which show regions where modifying the structure (e.g., adding bulky or electronegative groups) is predicted to increase or decrease biological activity. nih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value for a Good Model |

|---|---|---|

| r² (Correlation Coefficient) | Measures the correlation between predicted and observed activities for the training set. | > 0.7 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model, obtained by "leave-one-out" cross-validation. | > 0.5 nih.gov |

| pred_r² (Predictive r²) | Measures the predictive power of the model on an external test set. | > 0.6 |

| F-test value | Indicates the statistical significance of the regression model. | High value |

Prediction of Reaction Pathways and Transition States for Derivatives

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and understanding the reactivity of molecules. For derivatives of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, theoretical calculations can be used to map out the energy profiles of potential synthetic transformations. nih.gov

For instance, studies on the functionalization of related pyrazoles, such as C-H alkenylation, can be investigated computationally. nih.gov This involves:

Locating Stationary Points: Using methods like DFT, the geometries and energies of the reactants, intermediates, transition states, and products along a proposed reaction coordinate are calculated.

Transition State (TS) Search: Identifying the transition state, which is the highest energy point along the reaction pathway, is crucial. The TS structure represents the energy barrier that must be overcome for the reaction to proceed.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Pathway Analysis: By connecting the reactants, transition states, and products, a complete potential energy surface for the reaction can be constructed. This allows chemists to compare different possible pathways, predict reaction outcomes and regioselectivity, and understand the role of catalysts. Theoretical studies have successfully explained the regioselectivity of cycloaddition reactions to form pyrazole systems. nih.gov

Strategies for Derivatization and Structural Modifications of 1 4 Bromophenyl Sulfonyl 1h Pyrazole

Modifications at the 4-Bromophenyl Substituent via Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a versatile handle for introducing structural diversity. Its susceptibility to various transition-metal-catalyzed cross-coupling reactions makes it an ideal point for modification. The electron-withdrawing nature of the adjacent sulfonyl group can further influence the reactivity of this position.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.gov This reaction is highly suitable for modifying 1-((4-bromophenyl)sulfonyl)-1H-pyrazole by coupling the aryl bromide with a variety of organoboron reagents, such as aryl or heteroaryl boronic acids or their esters. nih.govmdpi.com

The general reaction scheme involves a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of functional groups on the coupling partners. mdpi.com For instance, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com Similar conditions are applicable to 1-((4-bromophenyl)sulfonyl)-1H-pyrazole, allowing for the synthesis of a library of derivatives with diverse electronic and steric properties. The stability and low toxicity of the organoboron reagents make this a preferred method in medicinal chemistry for functional diversification. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | --- | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good to Excellent | mdpi.com |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | Reflux | Good | mdpi.com |

This table presents typical conditions used for Suzuki-Miyaura reactions on various aryl bromide substrates, which are applicable to 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole.

Beyond aryl groups, the 4-position of the phenyl ring can be functionalized with unsaturated moieties like alkenes and alkynes using other palladium-catalyzed reactions.

The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a new C-C bond, thereby introducing a vinyl group. This reaction typically employs a palladium catalyst and a base.

The Sonogashira coupling is a highly efficient method for introducing alkyne functionalities. It involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base like an amine. nih.gov Copper-free Sonogashira protocols, sometimes referred to as Heck alkynylations, have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.org These reactions are valuable for extending the molecular scaffold and providing a reactive handle for further transformations like click chemistry or cyclization reactions.

The Stille coupling utilizes organostannane reagents (R-SnR'₃) to introduce a wide variety of alkyl, vinyl, aryl, or alkynyl groups. While effective, the toxicity of the organotin reagents and byproducts necessitates careful handling and purification. researchgate.net

Table 2: Overview of Cross-Coupling Reactions for Alkene and Alkyne Introduction

| Reaction Name | Reagent | Catalyst System | Key Features |

|---|---|---|---|

| Heck Coupling | Alkene (e.g., Styrene, Acrylate) | Pd catalyst (e.g., Pd(OAc)₂) + Base | Forms C(sp²)-C(sp²) bonds; introduces vinyl groups. |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | Forms C(sp²)-C(sp) bonds; introduces alkynyl groups. nih.gov |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd catalyst | Versatile for various R groups; toxic tin byproducts. researchgate.netresearchgate.net |

Nucleophilic aromatic substitution (SₙAr) offers a pathway to replace the bromine atom with various nucleophiles, such as amines, alkoxides, or thiolates. The success of SₙAr reactions depends on the activation of the aromatic ring by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In 1-((4-bromophenyl)sulfonyl)-1H-pyrazole, the strongly electron-withdrawing sulfonyl group para to the bromine atom facilitates this reaction by stabilizing the intermediate Meisenheimer complex. nih.gov

However, SₙAr reactions on aryl bromides are generally more challenging than on their fluoro or chloro counterparts and often require harsh conditions, such as high temperatures and strong bases. While cross-coupling reactions are typically preferred for their milder conditions and broader scope, SₙAr can be a viable alternative for introducing specific heteroatom functionalities. nih.gov

Functionalization of the Pyrazole (B372694) Ring of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

The pyrazole ring itself is a key target for modification to explore the structure-activity relationship of the molecule. Strategies include direct C-H functionalization and manipulation of the N-sulfonyl linkage.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic rings without the need for pre-functionalized starting materials. nih.gov For pyrazoles, the C4 and C5 positions are common sites for such transformations.

Transition-metal-catalyzed C-H functionalization can be used to introduce aryl, alkyl, or other groups directly onto the pyrazole ring. nih.govdntb.gov.ua For instance, palladium-catalyzed ortho-selective C-H alkenylation of arenes has been achieved using a sulfonylpyrazole as a directing group, indicating that the sulfonyl group can influence the regioselectivity of C-H activation on the phenyl ring. rsc.org

Furthermore, the pyrazole ring can undergo electrophilic substitution reactions. Methods for the direct thiocyanation and selenocyanation at the C4 position of pyrazoles have been developed using reagents like NH₄SCN or KSeCN in the presence of an oxidant such as PhICl₂. beilstein-journals.org This approach allows for the introduction of sulfur- or selenium-containing functional groups, which can be further modified. beilstein-journals.org

Table 3: Examples of C-H Functionalization on Pyrazole Rings

| Reaction Type | Reagents | Position Functionalized | Catalyst/Mediator | Reference |

|---|---|---|---|---|

| Thiocyanation | NH₄SCN, PhICl₂ | C4 | Metal-free | beilstein-journals.org |

| Selenocyanation | KSeCN, PhICl₂ | C4 | Metal-free | beilstein-journals.org |

The N-sulfonyl bond in 1-((4-bromophenyl)sulfonyl)-1H-pyrazole is relatively stable but can be cleaved under specific conditions, allowing for the removal of the activating/protecting group and subsequent N-functionalization. This process is crucial for generating N-H pyrazoles or introducing alternative substituents at the N1 position.

The removal of a tosyl (a similar arylsulfonyl) group is a known transformation in organic synthesis. While specific protocols for the cleavage of the 4-bromophenylsulfonyl group from pyrazole are not extensively detailed, methods used for de-tosylation, such as treatment with strong acids (e.g., HBr, trifluoroacetic acid) or reducing agents (e.g., magnesium in methanol), could potentially be adapted. A temperature-controlled synthesis has been reported that can divergently yield either N-tosyl pyrazoles or N-H pyrazoles, suggesting that the N-sulfonyl bond formation can be reversible or bypassed under certain thermodynamic conditions. nih.gov

Once the sulfonyl group is removed, the resulting N-H pyrazole can be functionalized with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions to introduce new substituents at the N1 position, significantly expanding the accessible chemical space.

Modifications of the Sulfonyl Bridge: Replacement and Derivatization

The sulfonyl bridge in 1-((4-bromophenyl)sulfonyl)-1H-pyrazole is a critical linker that influences the compound's three-dimensional structure and electronic properties. Modifications to this bridge, either through derivatization or complete replacement, offer a pathway to modulate its biological activity and physicochemical characteristics. Research into the derivatization of this moiety focuses on two primary areas: reactions involving the sulfonyl group itself and modifications of the appended 4-bromophenyl ring.

A key modification strategy involves the cleavage of the pyrazole-sulfonyl (N-S) bond. The N-sulfonyl group, particularly a tosyl group which is structurally similar to the 4-bromophenylsulfonyl group, can be dissociated under certain conditions to yield the NH-pyrazole. nih.gov This deprotection reaction is significant as it allows the sulfonyl group to be used as a protecting group during other synthetic steps or enables the synthesis of the parent pyrazole from a sulfonylated precursor. nih.gov

While direct replacement of the entire sulfonyl (-SO₂) group with other linking moieties like carbonyl (-CO-) or methylene (-CH₂-) in the parent compound is not extensively documented, such transformations represent a theoretical approach to creating structurally diverse analogues. These modifications would fundamentally alter the geometry and electronic nature of the molecule.

A more widely explored strategy for modifying the 1-((4-bromophenyl)sulfonyl) moiety is through derivatization of the 4-bromophenyl ring. The presence of the bromine atom provides a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the para-position of the phenyl ring, effectively creating a library of derivatives with a constant pyrazole and sulfonyl core but varied peripheral functionality. Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon, carbon-heteroatom, and carbon-nitrogen bonds. For instance, palladium-catalyzed reactions can be used to couple the aryl bromide with boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig) to generate analogues with diverse alkyl, aryl, or amino substituents.

Table 1: Summary of Derivatization Strategies for the Sulfonyl Moiety

| Strategy | Description | Potential Outcome | Relevant Chemistry |

|---|---|---|---|

| N-S Bond Cleavage | Removal of the entire 1-((4-bromophenyl)sulfonyl) group. | Generation of the corresponding NH-pyrazole. | Reductive cleavage, base- or acid-catalyzed hydrolysis. |

| Aryl Ring Functionalization | Replacement of the bromine atom on the phenyl ring with other functional groups. | Creation of a diverse library of analogues with modified steric and electronic properties. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). |

| Sulfonyl Group Reduction | Theoretical reduction of the -SO₂- group to a sulfinyl (-SO-) or sulfide (-S-) bridge. | Alteration of the linker's geometry, polarity, and hydrogen bonding capacity. | Use of strong reducing agents. |

Synthesis of Poly-substituted Analogues and High-Throughput Synthesis of Compound Libraries

The generation of poly-substituted analogues of 1-((4-bromophenyl)sulfonyl)-1H-pyrazole is a cornerstone of medicinal chemistry efforts to explore the structure-activity relationship (SAR) of this scaffold. Synthesis strategies are often designed to allow for the rapid creation of numerous derivatives, lending themselves to high-throughput synthesis and the construction of compound libraries.

One of the most efficient methods for creating molecular diversity is through multicomponent reactions (MCRs). mdpi.com MCRs combine three or more starting materials in a single step to form a complex product, incorporating portions of each reactant. mdpi.com Various MCRs have been developed for the synthesis of highly substituted pyrazole cores, which can subsequently be sulfonylated to produce the desired final compounds. mdpi.commdpi.com For example, a one-pot reaction involving a substituted hydrazine, a 1,3-dicarbonyl compound, and another component can yield a polysubstituted pyrazole in a highly efficient manner. mdpi.com

Electrochemical synthesis has also emerged as a powerful, environmentally friendly method for producing polysubstituted sulfonated pyrazoles. nih.gov These reactions can be performed under mild, metal-free, and exogenous-oxidant-free conditions. By reacting enaminones with sulfonyl hydrazides, it is possible to construct tri- or tetra-substituted sulfonated pyrazoles through a cascade process involving condensation, radical-radical cross-coupling, and pyrazole annulation. nih.gov The scalability of this method has been demonstrated, highlighting its practicality for generating significant quantities of diverse analogues. nih.gov

Classical synthetic approaches remain highly relevant. The condensation of a substituted 1,3-diketone with a sulfonyl hydrazide, such as 4-bromophenylsulfonyl hydrazide, is a fundamental and versatile method for preparing N-sulfonyl pyrazoles. researchgate.net By varying the substituents on the 1,3-diketone precursor, a wide range of analogues with different groups on the pyrazole ring can be accessed.

These synthetic methodologies are well-suited for high-throughput and combinatorial chemistry approaches. cijournal.ru By employing parallel synthesis techniques, where multiple reactions are run simultaneously in arrays of reactors, large libraries of related compounds can be generated efficiently. For instance, a library of 1-((4-bromophenyl)sulfonyl)-1H-pyrazole analogues could be synthesized by reacting a single sulfonyl hydrazide with a diverse collection of 1,3-dicarbonyl compounds in a multi-well plate format. Similarly, a core structure with a reactive handle, such as the bromine atom on the phenyl ring, can be elaborated in a parallel fashion using various cross-coupling partners. The resulting compound libraries are invaluable for screening against biological targets to identify lead compounds for drug discovery programs.

Table 2: Methodologies for Synthesis of Poly-substituted Analogues

| Synthetic Method | Description | Advantages | Key Reactants |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic operation. mdpi.com | High efficiency, atom economy, and rapid generation of complexity. mdpi.com | Hydrazines, 1,3-dicarbonyls, aldehydes, malononitrile. mdpi.com |

| Electrochemical Synthesis | Use of electricity to drive the reaction, forming polysubstituted sulfonated pyrazoles. nih.gov | Mild, metal-free, and environmentally friendly conditions. nih.gov | Enaminones, sulfonyl hydrazides. nih.gov |

| Classical Cyclocondensation | Reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net | Versatile, well-established, and allows for a wide range of substituents. | Substituted 1,3-diketones, sulfonyl hydrazides. researchgate.net |

| Parallel Synthesis Cross-Coupling | Simultaneous derivatization of a core molecule in multiple reaction vessels. | High-throughput generation of a focused library for SAR studies. | 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, various boronic acids or amines. |

The 1 4 Bromophenyl Sulfonyl 1h Pyrazole Scaffold in Chemical Biology and Drug Discovery Research

Design Principles for Pyrazole (B372694) Sulfonamide Scaffolds in Chemical Biology

The design of pyrazole sulfonamide scaffolds is guided by several key principles aimed at optimizing their interaction with biological targets and enhancing their drug-like properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile component in medicinal chemistry. nih.govnih.gov Its aromatic nature and ability to be substituted at various positions allow for fine-tuning of the molecule's steric and electronic properties. mdpi.com

One fundamental design principle involves leveraging the pyrazole ring as a bioisostere for other aromatic systems, such as a phenyl ring. nih.gov This substitution can improve physicochemical properties like lipophilicity and solubility, which are crucial for a compound's pharmacokinetic profile. nih.gov The nitrogen atoms in the pyrazole ring play a critical role; the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, enabling diverse interactions with target proteins. nih.gov

The sulfonamide moiety is another key element in the design of these scaffolds. Primary sulfonamides are well-known for their high affinity for metalloenzymes, particularly carbonic anhydrases (CAs), where they coordinate with the zinc ion in the active site. nih.govresearchgate.net This makes the pyrazole sulfonamide scaffold a promising starting point for designing inhibitors of such enzymes. Furthermore, the strategic placement of substituents on the phenyl ring of the sulfonyl group, such as the bromo group in 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, can be used to explore specific binding pockets and enhance potency and selectivity.

A more advanced design strategy that has been successfully applied is the "dual-tail" approach. nih.govbue.edu.eg This principle involves designing hybrid molecules that can interact with different regions of a target's active site, potentially leading to increased inhibitory activity. For instance, a pyridine sulfonamide-pyrazole hybrid scaffold was designed to mimic dual-tail inhibitors of carbonic anhydrase IX (CA IX), a target in cancer therapy. nih.govbue.edu.eg

Role of the Pyrazole Sulfonamide Moiety in Modulating Biological Interactions

The pyrazole sulfonamide moiety plays a crucial role in mediating interactions with biological targets through a combination of non-covalent forces. The specific nature of these interactions dictates the scaffold's affinity and selectivity for a particular protein.

The pyrazole ring itself contributes significantly to binding. Its aromatic character allows it to participate in π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's binding pocket. nih.gov An example of this is seen in the structure of Sildenafil, where the pyrazole ring forms π–π interactions with Tyr612 of phosphodiesterase 5 (PDE5). nih.gov Additionally, the nitrogen atoms of the pyrazole can form hydrogen bonds, with N-1 acting as a donor and N-2 as an acceptor, further anchoring the molecule to the target. nih.gov

The sulfonamide group is particularly important for targeting certain classes of enzymes, most notably carbonic anhydrases. The primary sulfonamide acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion in the enzyme's active site, which is a key interaction for potent inhibition. nih.govresearchgate.net This interaction is a cornerstone of many carbonic anhydrase inhibitors.

Molecular docking studies have further elucidated the role of the pyrazole sulfonamide scaffold in biological interactions. For instance, in the design of novel acetohydroxyacid synthase (AHAS) inhibitors, a pyrazole sulfonamide derivative was shown to bind stably within the enzyme's active site through a hydrogen bond with Arg377 and cation-π interactions with Arg377, Trp574, and Tyr579. nih.gov These combined interactions highlight the multifaceted role of the scaffold in achieving high-affinity binding.

Table 1: Examples of Biological Targets for Pyrazole Sulfonamide Scaffolds

| Compound/Scaffold Type | Target Enzyme | Key Interactions |

|---|---|---|

| Pyridine sulfonamide-pyrazole hybrid | Carbonic Anhydrase IX (CA IX) | Zinc binding via sulfonamide, interactions with active site residues. nih.gov |

| Pyrazole Sulfonamide Derivative (Compound 3b) | Acetohydroxyacid synthase (AHAS) | H-bond with Arg377, cation-π interactions with Arg377, Trp574, Tyr579. nih.gov |

| Sulfaphenazole | Dihydropteroate synthase (DHPS) | Competitive inhibition. nih.gov |

Scaffold Hopping and Bioisosteric Replacements Strategies for Pyrazole Sulfonamides

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel compounds with improved properties, starting from a known active molecule. nih.govuniroma1.it These techniques are particularly relevant for optimizing pyrazole sulfonamide scaffolds to enhance potency, selectivity, synthetic accessibility, or pharmacokinetic profiles, as well as to generate novel intellectual property. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential arrangement of functional groups required for biological activity. nih.govuniroma1.it For a pyrazole sulfonamide, this could mean replacing the pyrazole ring with another five- or six-membered heterocycle that can present the sulfonylphenyl group and other substituents in a similar spatial orientation. The goal is to find a new core that may offer advantages such as improved metabolic stability, better solubility, or fewer off-target effects. uniroma1.it

Bioisosteric replacement is a more focused approach where a specific functional group or substituent is exchanged for another with similar physical or chemical properties, leading to a comparable biological response. nih.gov In the context of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, bioisosteric replacements could be applied in several ways:

Replacing the pyrazole ring: The pyrazole itself can be considered a bioisostere of an aryl group, offering different electronic and hydrogen bonding characteristics. nih.gov

Modifying the sulfonamide linker: The sulfonamide group could be replaced by other zinc-binding groups like sulfamates or sulfamides if targeting metalloenzymes. nih.gov

Varying the phenyl substituent: The bromo group on the phenyl ring could be replaced with other halogens (e.g., chloro, fluoro) or small lipophilic groups to probe the binding pocket and modulate electronic properties.

These strategies enable medicinal chemists to systematically explore the chemical space around the pyrazole sulfonamide scaffold, leading to the identification of optimized drug candidates. nih.gov

Fragment-Based Drug Design (FBDD) Approaches Utilizing the Scaffold

Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. wikipedia.org These fragments then serve as starting points for building more potent and selective drug candidates through chemical elaboration. frontiersin.org The 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole scaffold, being relatively simple and possessing versatile binding features, is well-suited for FBDD approaches.

A typical FBDD campaign involves screening a library of fragments (typically with molecular weights < 300 Da) against a target protein using sensitive biophysical techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance. deeporigin.com A simple pyrazole or a substituted pyrazole sulfonamide could be part of such a library.

Once a fragment like a pyrazole derivative is identified as a binder, its binding mode is determined, often through X-ray crystallography. wikipedia.org This structural information is then used to guide the optimization process, which can involve:

Fragment growing: Extending the fragment to interact with adjacent pockets in the binding site.

Fragment linking: Connecting two or more fragments that bind to different, nearby sites on the target.

Fragment merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

The advantage of FBDD is its efficiency in exploring chemical space and its ability to generate novel lead compounds with good ligand efficiency. deeporigin.com The pyrazole sulfonamide scaffold can serve as an excellent starting point in this process, with the pyrazole ring providing a stable core and the sulfonamide group offering a key interaction point, particularly for metalloenzymes.

Target Engagement Strategies and Affinity Probe Development in Academic Research

Confirming that a drug candidate interacts with its intended target in a complex biological system is a critical step in drug discovery and chemical biology research. nih.gov Target engagement strategies are employed to verify this direct interaction and to assess the selectivity of the compound. For scaffolds like 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, several methods can be applied.

Proximal assays that directly measure the binding of the compound to its target or the immediate downstream consequences of this binding are highly valuable. nih.gov For instance, if the pyrazole sulfonamide is designed to inhibit a specific kinase, a target engagement assay could involve measuring the autophosphorylation status of that kinase in cells treated with the compound. nih.gov

A more advanced approach is the development of affinity probes based on the pyrazole sulfonamide scaffold. These probes are created by chemically modifying the parent compound to include a reactive group or a reporter tag. Common strategies include:

Photoaffinity labeling: A photo-reactive group (e.g., benzophenone (B1666685) or diazirine) is incorporated into the molecule. Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for subsequent identification by techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses probes that react covalently with the active sites of specific enzyme families. While less common for non-covalent inhibitors, a pyrazole sulfonamide could be modified to include a reactive "warhead" to target a specific enzyme class.

Biotinylated or fluorescent probes: A biotin or fluorescent tag can be attached to the scaffold, often via a linker. These probes can be used in pulldown assays or imaging studies to identify and visualize the target protein.

These target engagement strategies are crucial for validating the mechanism of action of compounds derived from the 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole scaffold and for ensuring that their observed biological effects are indeed due to the intended molecular interaction. nih.gov

Exploration of Biological Activities and Mechanistic Pathways of 1 4 Bromophenyl Sulfonyl 1h Pyrazole Analogues Non Clinical Focus

In Vitro Enzyme Inhibition Studies Methodologies for Compound Analogues

The evaluation of 1-((4-bromophenyl)sulfonyl)-1H-pyrazole analogues frequently begins with in vitro enzyme inhibition assays to determine their potency and selectivity against specific molecular targets. These assays are fundamental in identifying lead compounds for further development.

A primary area of investigation for pyrazole (B372694) sulfonamides is their activity as carbonic anhydrase (CA) inhibitors. nih.govnih.gov The inhibitory effects on human carbonic anhydrase isoenzymes, such as hCA I and hCA II, are typically assessed using a stopped-flow CO2 hydration assay. nih.gov This method measures the enzyme's ability to catalyze the hydration of carbon dioxide, and the inhibition constant (Ki) is determined by analyzing the reduction in enzyme activity in the presence of the test compound. nih.gov

Analogues have also been designed and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , enzymes crucial in the inflammatory cascade. nih.gov The in vitro inhibitory activity against COX-1 and COX-2 is often determined using an enzyme immunoassay (EIA) kit, which measures the production of prostaglandin (B15479496) E2 (PGE2). The 5-LOX inhibitory potential is assessed by measuring the formation of leukotriene B4 (LTB4) from arachidonic acid in the presence of the enzyme. nih.gov

Furthermore, pyrazole derivatives have been studied as inhibitors of α-amylase and α-glycosidase , enzymes involved in carbohydrate metabolism. nih.gov The inhibitory activity against α-amylase is quantified by measuring the amount of reducing sugar produced from starch, often using the dinitrosalicylic acid (DNSA) method. nih.gov Similarly, α-glycosidase inhibition is determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside. nih.gov

Other enzymatic targets for pyrazole analogues include cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), where inhibition is measured using Ellman's method, and tubulin polymerization , which is assessed through fluorescence-based assays that monitor the assembly of tubulin into microtubules. nih.govmdpi.com The inhibitory activity against metalloproteinases like meprins is also evaluated using specific fluorogenic substrates. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for Pyrazole Analogues

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & hCA II) | Ki values in the micromolar range (0.007–4.235 µM). nih.gov | nih.gov |

| C-4 Sulfenylated Pyrazoles | α-Amylase & α-Glycosidase | Exhibited mixed-mode inhibition with IC50 values lower than acarbose (B1664774) for some derivatives. nih.gov | nih.gov |

| Pyrazole Sulfonamides | COX-2 & 5-LOX | A benzothiophen-2-yl pyrazole derivative showed potent dual inhibition with IC50 values of 0.01 µM for COX-2 and 1.78 µM for 5-LOX. nih.gov | nih.gov |

| Benzofuropyrazoles | Tubulin Polymerization | One derivative inhibited tubulin polymerization with an IC50 of 7.30 μM. mdpi.com | mdpi.com |

Cell-Based Assay Methodologies for Target Validation and Cellular Response

A common application of these analogues is in the field of oncology research, where their antiproliferative and cytotoxic activities are evaluated against a panel of human cancer cell lines. nih.govirjmets.comup.ac.zanih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells. mdpi.comup.ac.zanih.gov Similarly, the CellTiter-Glo Luminescent Cell Viability Assay measures ATP levels as an indicator of cell viability. nih.gov

To distinguish between cytotoxic (cell-killing) and cytostatic (cell growth-inhibiting) effects, assays that measure cell membrane integrity are often used. The Lactate Dehydrogenase (LDH) assay , for instance, quantifies the release of LDH from damaged cells into the culture medium. nih.gov

Flow cytometry is a powerful technique used to analyze various cellular parameters. In the context of pyrazole analogues, it is frequently used to study the cell cycle distribution. nih.gov By staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide, researchers can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing whether a compound induces cell cycle arrest at a specific checkpoint. nih.gov Flow cytometry can also be used to detect apoptosis (programmed cell death) through methods like Annexin V/PI staining. mdpi.com

Other cell-based screening methods mentioned in the literature include the Sulforhodamine B (SRB) assay, trypan blue exclusion, and clonogenic assays, all of which provide valuable information on the anticancer potential of these compounds. irjmets.com

Table 2: Cell Lines Used in the Evaluation of Pyrazole Analogues

| Cancer Type | Cell Line(s) | Assay Type | Reference |

|---|---|---|---|

| Leukemia | U937, K562 | CellTiter-Glo, MTT | mdpi.comnih.gov |

| Lung Cancer | A549 | MTT | mdpi.comirjmets.comnih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | MTT | mdpi.comirjmets.comup.ac.zanih.gov |

| Cervical Cancer | HeLa | MTT | up.ac.zanih.gov |

| Liver Cancer | HepG2 | MTT, EGFR/VEGFR-2 Inhibition | nih.govmdpi.com |

| Pancreatic Cancer | CFPAC-1, PANC-1 | MTT | up.ac.za |

Receptor Binding Affinity Determinations and Competitive Binding Assays

The interaction of 1-((4-bromophenyl)sulfonyl)-1H-pyrazole analogues with specific receptors is a critical aspect of their pharmacological characterization. Determining the binding affinity helps to understand the potency and selectivity of these compounds.

Molecular docking studies are computational techniques frequently used to predict and analyze the binding interactions between a ligand (the pyrazole analogue) and its target receptor. nih.govmdpi.com These studies provide insights into the binding mode, identify key amino acid residues involved in the interaction, and calculate a binding score or energy, which is indicative of the binding affinity. nih.gov For instance, docking studies have been used to investigate the binding of pyrazole-carboxamides to the active site of human carbonic anhydrase I and II. nih.gov Similarly, the binding of pyrazole derivatives to the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been explored using this method. mdpi.com

Radioligand binding assays are experimental methods used to quantify the interaction of a ligand with a receptor. These assays typically involve a radiolabeled ligand that has a known high affinity for the receptor. In a competitive binding assay, the ability of an unlabeled test compound (the pyrazole analogue) to displace the radiolabeled ligand from the receptor is measured. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, from which the inhibition constant (Ki) can be calculated. This approach has been used to study the binding of pyrazole derivatives to the cannabinoid receptor (CB1) and the apelin receptor. elsevierpure.comduke.edu For example, a series of pyrazole-based small molecules were evaluated for their ability to competitively displace [125I]-apelin-13 from the apelin receptor. duke.edu

In Vivo Efficacy Models in Preclinical Research

To assess the biological effects of 1-((4-bromophenyl)sulfonyl)-1H-pyrazole analogues in a whole-organism context, various preclinical in vivo models are utilized. These studies are crucial for bridging the gap between in vitro activity and potential therapeutic application.

A widely used model for evaluating the anti-inflammatory activity of pyrazole derivatives is the carrageenan-induced rat paw edema model. nih.gov In this model, inflammation is induced by injecting carrageenan into the paw of a rat. The test compound is administered prior to the induction of inflammation, and its efficacy is determined by measuring the reduction in paw swelling over time compared to a control group. nih.gov This model has been used to investigate the in vivo anti-inflammatory potential of various pyrazole carboxamide and benzophenone (B1666685) derivatives. nih.gov

The neurotoxic potential of pyrazoline derivatives, a related class of compounds, has been investigated using aquatic models such as rainbow trout alevins (Oncorhynchus mykiss). atauni.edu.traabu.edu.jo In these studies, the fish are exposed to the test compound, and various parameters are monitored, including survival rate, behavioral changes, and critical swimming performance. atauni.edu.tr Additionally, biochemical markers such as acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain are measured to assess neurotoxicity and oxidative stress. atauni.edu.traabu.edu.jo

For evaluating analgesic activity , preclinical models such as the acetic acid-induced writhing test in mice are employed. The number of writhing responses is counted after administration of the test compound, and a reduction in writhing compared to a control group indicates analgesic effect. nih.gov

These preclinical models provide essential data on the efficacy and biological effects of pyrazole analogues in a living system, guiding further research and development. It is important to note that these are non-human studies focused on understanding the fundamental biological properties of the compounds.

Mechanistic Studies on Cellular Pathways and Molecular Targets

Elucidating the precise molecular mechanisms by which 1-((4-bromophenyl)sulfonyl)-1H-pyrazole analogues exert their biological effects is a key objective of preclinical research. These studies aim to identify the specific cellular pathways and molecular targets modulated by these compounds.

One area of investigation has been the effect of pyrazole analogues on intracellular calcium signaling . Certain pyrazole derivatives have been studied as potential inhibitors of store-operated calcium entry (SOCE), a crucial mechanism for calcium influx in non-excitable cells. nih.gov Fluorescence measurements using calcium indicators like Fura-2 are employed to monitor changes in intracellular calcium concentrations following stimulation with agents like thapsigargin, which depletes endoplasmic reticulum (ER) calcium stores. nih.gov

The mechanism of anticancer activity is another major focus. As previously mentioned, flow cytometry is used to determine if a compound induces cell cycle arrest at specific phases (e.g., G2/M phase), which can inhibit cancer cell proliferation. nih.gov Furthermore, some pyrazole derivatives have been found to act as DNA binding agents . mdpi.com Competitive binding assays with DNA intercalating dyes like methyl green and molecular docking studies can demonstrate the ability of these compounds to bind to the minor groove of DNA, potentially disrupting DNA replication and transcription. mdpi.com

In the context of neurodegenerative diseases, mechanistic studies have focused on the inhibition of enzymes like acetylcholinesterase (AChE) . nih.govatauni.edu.tr Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease. The effect of pyrazole analogues on AChE activity is often measured both in vitro and in ex vivo tissue homogenates. atauni.edu.tr Additionally, the impact on oxidative stress markers, such as malondialdehyde (MDA) levels, is assessed to understand the potential neuroprotective effects related to reducing oxidative damage. atauni.edu.traabu.edu.jo

Some pyrazole derivatives have been identified as tubulin polymerization inhibitors . mdpi.com Their mechanism involves binding to the colchicine (B1669291) binding site on tubulin, which disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For 1-((4-bromophenyl)sulfonyl)-1H-pyrazole analogues, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets.

Systematic modifications are made to different parts of the pyrazole scaffold, and the resulting changes in activity are carefully analyzed. Key areas of modification often include the substituents on the pyrazole ring and the phenylsulfonyl group.

For instance, in the development of cannabinoid receptor (CB1) antagonists , SAR studies revealed that a para-substituted phenyl ring at the 5-position of the pyrazole ring, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were crucial for potent and selective activity. elsevierpure.com The substitution of a chloro group with an iodo group at the para-position of the phenyl ring at C5 resulted in one of the most potent compounds in the series. elsevierpure.com

In the case of inhibitors of meprin α and β , SAR exploration showed that a 3,5-diphenylpyrazole (B73989) scaffold was a promising starting point. nih.gov The introduction of different substituents on the phenyl rings was systematically evaluated to optimize inhibitory activity. While a simple 3,5-diphenylpyrazole already showed high activity against meprin α, the introduction of methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov

For store-operated calcium entry (SOCE) inhibitors , SAR studies examined the effect of methoxy (B1213986) (MeO) substituents on the phenyl groups of a phenethyl-1H-pyrazolium skeleton. nih.gov The length of the alkoxy chain at another position was also varied to understand its impact on activity. nih.gov

The development of P2X7 receptor antagonists involved investigating a series of (1H-pyrazol-4-yl)acetamides. These SAR studies led to the identification of a compound with enhanced potency and favorable physicochemical properties. uea.ac.uk

Table 3: Summary of Key Structure-Activity Relationship Findings for Pyrazole Analogues

| Target | Structural Moiety Modified | SAR Observation | Reference |

|---|---|---|---|

| Cannabinoid Receptor (CB1) | Phenyl ring at C5 of pyrazole | A para-substituted phenyl ring is required for potent antagonistic activity. An iodo-substituent was optimal. | elsevierpure.com |

| Cannabinoid Receptor (CB1) | Substituent at N1 of pyrazole | A 2,4-dichlorophenyl substituent at the N1 position is critical for high affinity. | elsevierpure.com |

| Meprin α | Substituents at C3 and C5 of pyrazole | A 3,5-diphenylpyrazole scaffold provides high inhibitory activity. Methyl or benzyl groups at these positions decrease activity. | nih.gov |

| Store-Operated Calcium Entry (SOCE) | Phenylalkoxy chain | The length of the chain and the presence of methoxy groups on the phenyl rings significantly impact inhibitory activity. | nih.gov |

| COX-2/5-LOX | Hybridization of known inhibitor scaffolds | Combining features of celecoxib (B62257) and sulindac (B1681787) led to potent dual inhibitors. | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Bromophenyl Sulfonyl 1h Pyrazole and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole, ¹H and ¹³C NMR spectra provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) and the 4-bromophenyl rings. The pyrazole protons typically appear as a set of three coupled signals. The proton at the C4 position is expected to be a triplet, while the protons at the C3 and C5 positions would appear as doublets of doublets (or triplets if the coupling constants are similar). Due to the strong electron-withdrawing effect of the arylsulfonyl group attached to the N1 position, all pyrazole protons are shifted significantly downfield compared to unsubstituted 1H-pyrazole. The protons of the 4-bromophenyl group are expected to form a characteristic AA'BB' system, appearing as two distinct pseudo-doublets in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. It is expected to show three signals for the pyrazole carbons and four signals for the 4-bromophenyl carbons (due to symmetry, two carbons are equivalent). The chemical shifts are influenced by the substitution pattern, with the carbon atoms bonded to nitrogen and bromine showing characteristic shifts. Data from related pyrazole-4-sulfonamide derivatives and other N-sulfonylated pyrazoles help in the assignment of these signals. nih.govresearchgate.net

Predicted NMR Data for 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

This table contains predicted data based on analogous compounds, as specific experimental data was not available in the searched literature.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyrazole H-3 | ~8.0 - 8.4 | d |

| ¹H | Pyrazole H-4 | ~6.5 - 6.8 | t |

| ¹H | Pyrazole H-5 | ~7.8 - 8.2 | d |

| ¹H | Bromophenyl H-2', H-6' | ~7.9 - 8.1 | d (AA'BB') |

| ¹H | Bromophenyl H-3', H-5' | ~7.7 - 7.9 | d (AA'BB') |

| ¹³C | Pyrazole C-3 | ~140 - 145 | CH |

| ¹³C | Pyrazole C-4 | ~110 - 115 | CH |

| ¹³C | Pyrazole C-5 | ~130 - 135 | CH |

| ¹³C | Bromophenyl C-1' | ~135 - 140 | C |

| ¹³C | Bromophenyl C-2', C-6' | ~129 - 132 | CH |

| ¹³C | Bromophenyl C-3', C-5' | ~132 - 135 | CH |

| ¹³C | Bromophenyl C-4' | ~128 - 131 | C-Br |

Mass Spectrometry (MS) Techniques for Compound Identification, Purity, and Fragmentation Studies

Mass spectrometry is employed to confirm the molecular weight and purity of 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole and to study its fragmentation pathways under ionization. The calculated monoisotopic mass of the compound (C₉H₇BrN₂O₂S) is approximately 302.94 g/mol .